molecular formula C10H9BrO B2574029 2-(4-Bromophenyl)cyclobutan-1-one CAS No. 1261038-30-5

2-(4-Bromophenyl)cyclobutan-1-one

Cat. No. B2574029
CAS RN: 1261038-30-5
M. Wt: 225.085
InChI Key: FHPRAWFRDFMTIP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclobutan-1-one, also known as bromocyclobutanone or BCB, is an organic compound that belongs to the family of cyclobutanone derivatives. It has a molecular weight of 225.08 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-bromophenyl)cyclobutan-1-one . The InChI code is 1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Biologically Active Compounds and Drug Discovery

Cyclobutane-containing alkaloids have been identified in both terrestrial and marine species, demonstrating a wide range of biological activities, including antimicrobial, antibacterial, antitumor effects, among others. These compounds serve as important leads for drug discovery, given their diverse biological effects and potential for new application areas predicted by computational models (Sergeiko et al., 2008).

Structural Diversity and Biomimetic Syntheses

The structural diversity and unique cyclobutane architectures of [2+2]-cycloaddition-derived natural products underline their significance. These compounds exhibit various biological effects, interesting formation processes, and synthetic challenges, attracting considerable scientific interest. The emphasis on structural diversity and biomimetic syntheses provides inspiration for the synthesis of more cyclobutane-containing compounds and further investigations into their properties (Yang et al., 2022).

Versatile Applications in Environmental and Analytical Chemistry

Cyclodextrin derivatives, while not directly cyclobutane compounds, illustrate the potential of cyclic molecules in various applications, including environmental remediation, drug delivery systems, and as excipients in pharmaceutical formulations. Their ability to form inclusion complexes can significantly modify the properties of complexed materials, highlighting the importance of structural design in developing novel applications (Sharma & Baldi, 2016).

Synthetic Methodologies

The development of synthetic methodologies for cyclobutane derivatives, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of these compounds in organic synthesis and industrial applications. The synthesis approaches offer insights into the construction of cyclobutane-containing molecules, potentially relevant to the synthesis of 2-(4-Bromophenyl)cyclobutan-1-one and similar compounds (Qiu et al., 2009).

Mechanism of Action

The cyclobutanone ring is a structural feature found in several natural products and pharmaceuticals. It’s known for its rigidity and ability to withstand metabolic processes, which could potentially enhance the bioavailability of the compound.

The bromine atom in the bromophenyl group could potentially undergo various reactions, such as Suzuki-Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that “2-(4-Bromophenyl)cyclobutan-1-one” could be used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

2-(4-bromophenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRAWFRDFMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)cyclobutan-1-one

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